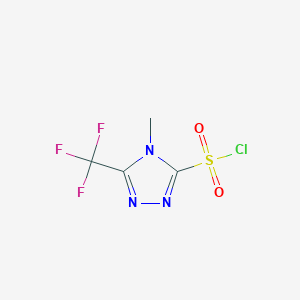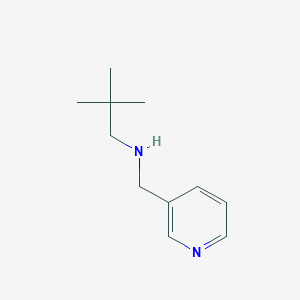![molecular formula C9H16N2O B13287766 2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13287766.png)
2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[221]heptan-2-yl}-N’-hydroxyethanimidamide is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with ethyl formate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the hydroxyethanimidamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the hydroxyethanimidamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and substituted bicyclo[2.2.1]heptane compounds .
Scientific Research Applications
2-{Bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The hydroxyethanimidamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ylamine: Similar structure but lacks the hydroxyethanimidamide group.
Bicyclo[2.2.1]heptan-2-ol: Contains a hydroxyl group instead of the hydroxyethanimidamide group.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Features a carboxylic acid group instead of the hydroxyethanimidamide group.
Uniqueness
The uniqueness of 2-{bicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide lies in its combination of the bicyclic structure with the hydroxyethanimidamide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H16N2O/c10-9(11-12)5-8-4-6-1-2-7(8)3-6/h6-8,12H,1-5H2,(H2,10,11) |
InChI Key |
WEWFYCCPULRJKA-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2CC1CC2C/C(=N/O)/N |
Canonical SMILES |
C1CC2CC1CC2CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


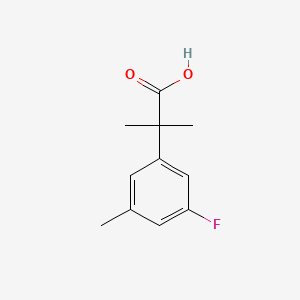
![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13287709.png)
amine](/img/structure/B13287711.png)
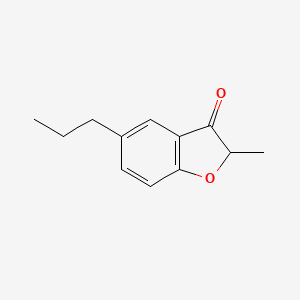
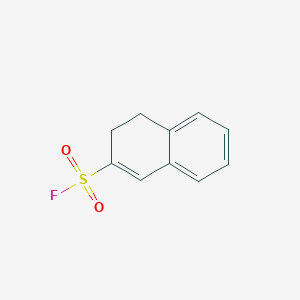
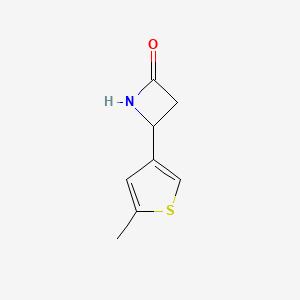

![3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13287743.png)
![2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile](/img/structure/B13287746.png)


